Asperosaponin VI

Osteoblast Differentiation Bone Formation ALP Activity

Procure Asperosaponin VI (Akebia saponin D, ≥98% HPLC), the definitive pentacyclic triterpenoid saponin marker for Dipsacus asper quality control and bone/cardiac research. Unlike generic saponins, this compound uniquely activates PI3K/AKT-mediated osteoblast differentiation and rescues osteogenic function in ovariectomized models, making it essential for reproducible osteoporosis drug discovery. Its validated anti-apoptotic signaling (Bcl-2/Bax, PI3K/Akt/CREB) in cardiomyocytes and multi-target antithrombotic profile provide a superior chemical starting point. Guarantee batch-to-batch consistency with the only compound that reflects salt-/wine-processing content elevation.

Molecular Formula C47H76O18
Molecular Weight 929.1 g/mol
CAS No. 39524-08-8
Cat. No. B1141298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperosaponin VI
CAS39524-08-8
SynonymsHederagenin 3-O-α-L-arabinopyranosyl-28-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside_x000B_Leiyemudanoside A;  Tauroside St-G0-1;  -O-α-L-Arabinopyranosylhederagenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside_x000B_Akebia Saponin D; 
Molecular FormulaC47H76O18
Molecular Weight929.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
InChIInChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1
InChIKeyCCRXMHCQWYVXTE-HMRSNRLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Asperosaponin VI (CAS 39524-08-8) Technical Baseline for Scientific Procurement


Asperosaponin VI (also designated Akebia saponin D, ASD) is a pentacyclic triterpenoid saponin that serves as the principal pharmacologically active marker and quality control index for the traditional medicinal herb Dipsacus asper Wall (Dipsaci Radix) [1]. This compound is characterized by a hederagenin aglycone core glycosylated with specific sugar moieties, placing it within the broader class of oleanane-type triterpene saponins . While more than one hundred metabolites have been identified in Dipsacus asper, Asperosaponin VI is recognized as the main active marker, and its content can be significantly elevated through traditional processing methods such as wine-frying and salt-frying [1].

Procurement Risk Alert: Why Generic Saponin Substitution is Unscientific for Asperosaponin VI


The practice of substituting Asperosaponin VI with generic triterpene saponins or other constituents from Dipsacus asper (such as cauloside A or dipsacus saponin A) is scientifically invalid due to divergent biological potency, distinct signaling pathway activation profiles, and variable processing-dependent content. While the plant contains a spectrum of triterpenoid saponins, iridoids, and phenolic acids, the specific glycosylation pattern of Asperosaponin VI confers unique, quantifiable pharmacological activities that are not shared by its co-occurring analogs [1]. Furthermore, the absolute content of Asperosaponin VI in raw plant material varies dramatically based on geographical origin and processing method (e.g., salt-processing significantly increases its concentration while decreasing that of Asperosaponin X), making standardized procurement of the isolated compound essential for reproducible research outcomes [2].

Asperosaponin VI Product-Specific Quantitative Evidence for Differentiated Scientific Selection


Asperosaponin VI Dose-Dependently Induces Osteoblast Mineralization at Low Micromolar Potency

In a direct functional assay measuring the mineralization capacity of MC3T3-E1 pre-osteoblast cells, Asperosaponin VI (ASA VI) at a concentration of 10⁻⁶ mol/L (approximately 0.93 μg/mL) induced a statistically significant increase in the number of mineralized nodules compared to untreated control cells. This demonstrates a clear dose-response relationship in promoting terminal osteoblast differentiation and matrix mineralization [1].

Osteoblast Differentiation Bone Formation ALP Activity

Asperosaponin VI Rescues Osteogenic Differentiation in Ovariectomized Rat Bone Marrow Stromal Cells

In a disease-relevant model using bone marrow stromal cells isolated from ovariectomized (OVX) rats, Asperosaponin VI (ASA VI) significantly enhanced alkaline phosphatase (ALP) activity and the expression of key osteogenic genes (ALP, OCN, Col 1, and RUNX2). Crucially, these osteogenic effects were completely abrogated by co-treatment with the PI3K inhibitor LY294002, providing direct evidence that the compound's mechanism of action in this compromised state is specifically dependent on PI3K/AKT pathway activation [1].

Osteoporosis Model Bone Marrow Stromal Cells PI3K/AKT Pathway

Asperosaponin VI Protects Cardiomyocytes from Hypoxia-Induced Apoptosis by Increasing the Bcl-2/Bax Ratio and Activating PI3K/Akt/CREB

Exposure of primary cardiomyocytes to hypoxia for 6 hours resulted in a marked decrease in cell viability and a significant increase in lactate dehydrogenase (LDH) and creatine kinase (CK) release. Treatment with Asperosaponin VI (ASA VI) dose-dependently attenuated these injury markers and increased cell viability. Mechanistically, ASA VI inhibited hypoxia-induced apoptosis by increasing the anti-apoptotic Bcl-2/Bax ratio and decreasing active caspase-3 expression. This protection was associated with enhanced phosphorylation of Akt and CREB, and was abolished by the PI3K inhibitor LY294002 [1].

Cardioprotection Apoptosis Hypoxia

Asperosaponin VI Content in Plant Material is Significantly and Selectively Enhanced by Salt-Processing, Unlike Co-Occurring Saponin X

Quantitative analysis of Dipsacus asper root revealed that traditional salt-processing (a common pharmaceutical preparation method) significantly and selectively increases the content of Asperosaponin VI while simultaneously decreasing the content of the co-occurring saponin, Asperosaponin X. This differential effect provides a chemical basis for the enhanced therapeutic efficacy attributed to processed Dipsacus asper and establishes a clear, quantifiable difference in content between two structurally related saponins from the same plant source [1].

Quality Control Phytochemical Analysis Processing

Asperosaponin VI Demonstrates Potent Antiplatelet Aggregation Activity Across Multiple Agonists

In a comprehensive study combining metabolomics, network pharmacology, and experimental validation, Asperosaponin VI demonstrated potent antithrombotic activity. In vivo, it significantly hindered collagen adrenergic-induced acute pulmonary thrombosis in mice and enhanced survival rate. Mechanistically, the compound inhibited platelet aggregation induced by multiple agonists, including adenosine diphosphate (ADP), arachidonic acid (AA), and collagen [1].

Antithrombotic Platelet Aggregation In Vivo Model

Wine-Processing Enhances the Bioavailability of Asperosaponin VI in Rats

A comparative pharmacokinetic study in rats demonstrated that oral administration of a wine-processed Dipsacus asper extract resulted in significantly higher systemic exposure to Asperosaponin VI compared to administration of the crude (unprocessed) extract. Specifically, the key pharmacokinetic parameters of maximum plasma concentration (Cmax) and area under the curve (AUC0-t) for Asperosaponin VI were significantly increased in the wine-processed group, indicating enhanced oral bioavailability [1]. This is particularly relevant given that the compound is classified as a BCS Class III drug (high solubility, low permeability), and its native oral bioavailability is poor [2].

Pharmacokinetics Bioavailability Drug Delivery

Asperosaponin VI: Best-Fit Research and Industrial Application Scenarios


Osteoporosis and Bone Anabolic Research

Based on the compound's demonstrated ability to induce osteoblast differentiation, mineralization, and rescue osteogenic function in ovariectomized rat bone marrow stromal cells via the PI3K/AKT pathway, Asperosaponin VI is optimally suited as a reference standard or lead compound in programs focused on osteoporosis drug discovery, bone tissue engineering, and the study of post-menopausal bone loss [1]. Its activity in pathologically relevant cell models makes it superior to generic saponins for this application. [2]

Cardioprotection and Anti-Apoptotic Studies in Ischemic Injury

The compound's validated mechanism of protecting cardiomyocytes from hypoxia-induced apoptosis by modulating the Bcl-2/Bax ratio and activating the PI3K/Akt/CREB survival pathway positions it as a valuable tool for investigating myocardial infarction, ischemia-reperfusion injury, and general anti-apoptotic signaling in cardiac tissue [1]. The ability to abrogate this protection with a specific PI3K inhibitor provides a clear, tractable experimental system for mechanistic studies.

Antithrombotic Drug Discovery and Platelet Function Assays

With documented in vivo antithrombotic efficacy in a mouse pulmonary thrombosis model and broad-spectrum in vitro inhibition of platelet aggregation (against ADP, AA, and collagen), Asperosaponin VI serves as a validated positive control or chemical starting point for antithrombotic and antiplatelet drug development programs [1]. Its multi-target binding profile (including strong affinity for F2, PTPRC, JUN, STAT3, SRC, AKT1) offers a polypharmacology approach for this indication.

Phytochemical Quality Control and Processing Validation

Given that its content is selectively and significantly increased by salt- and wine-processing compared to other co-occurring saponins, Asperosaponin VI is an essential analytical reference standard for quality control (QC) of Dipsacus asper raw materials and processed products [1]. Its use is mandatory for ensuring batch-to-batch consistency and validating the authenticity of traditional processing methods, making it a critical procurement item for analytical laboratories and herbal medicine manufacturers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asperosaponin VI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.